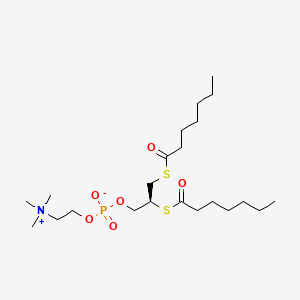

Diheptanoyl Thio-PC

Description

Properties

IUPAC Name |

[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFIJRJGKBSELO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NO6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724579 | |

| Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-63-6 | |

| Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigmatic Cleavage: A Technical Guide to Diheptanoyl Thio-PC Hydrolysis by Phospholipase A2

For Immediate Release

A deep dive into the biochemical intricacies of Phospholipase A2 (PLA2) activity on the synthetic substrate 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine (Diheptanoyl Thio-PC), this technical guide serves as an essential resource for researchers, scientists, and professionals engaged in drug development and lipid biochemistry. We will explore the catalytic mechanism, present key quantitative data, detail experimental methodologies, and visualize the complex interactions governing this enzymatic process.

Introduction: The Significance of Phospholipase A2 and its Substrates

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that play a pivotal role in numerous physiological and pathological processes, including inflammation, signal transduction, and membrane homeostasis.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] The liberated arachidonic acid, a common resident of the sn-2 position, serves as the precursor for the biosynthesis of eicosanoids, potent lipid mediators of inflammation.[1]

Given their central role in inflammatory cascades, PLA2s are significant targets for drug development. To facilitate the study of these enzymes and the screening of potential inhibitors, various synthetic substrates have been developed. Among these, Diheptanoyl Thio-PC stands out as a widely used chromogenic substrate. This analog of phosphatidylcholine features thioester bonds in place of ester bonds at both the sn-1 and sn-2 positions. The key modification for PLA2 assays is the thioester linkage at the sn-2 position.

The Catalytic Machinery of Phospholipase A2

The PLA2 superfamily is diverse, with several major families classified based on their structure, localization, and calcium dependency. The two most extensively studied families are the secreted PLA2s (sPLA2s) and the cytosolic PLA2s (cPLA2s).

Secreted Phospholipase A2 (sPLA2): These are typically small, disulfide-rich enzymes that require a calcium ion for catalysis.[2] The catalytic mechanism of sPLA2s involves a His-Asp catalytic dyad.[1] A water molecule, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of the sn-2 ester bond. The calcium ion plays a crucial role in stabilizing the transition state by coordinating with the carbonyl oxygen and the phosphate group of the phospholipid substrate.[2]

Cytosolic Phospholipase A2 (cPLA2): In contrast to sPLA2s, cPLA2s are larger intracellular enzymes that utilize a Ser-Asp catalytic dyad.[3] While calcium is not directly involved in the catalytic step, it plays a critical regulatory role by mediating the translocation of the enzyme from the cytosol to the membrane, where its substrates reside.[3][4]

The Mechanism of Diheptanoyl Thio-PC Cleavage

The substitution of an ester bond with a thioester bond at the sn-2 position of Diheptanoyl Thio-PC allows for a continuous spectrophotometric assay of PLA2 activity. The fundamental principle of this assay is the liberation of a free thiol group upon enzymatic cleavage.

Most PLA2s, with the notable exceptions of cPLA2 and platelet-activating factor acetylhydrolase (PAF-AH), can hydrolyze the sn-2 thioester bond of Diheptanoyl Thio-PC. The enzymatic reaction releases 1-heptanoylthio-sn-glycero-3-phosphocholine and a heptanethiol. This free thiol readily reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitro-5-thiobenzoic acid (TNB), a yellow-colored product with a maximum absorbance at 412 nm.[5] The rate of TNB formation is directly proportional to the PLA2 activity.

The preference of certain PLA2 isoforms for Diheptanoyl Thio-PC is influenced by the nature of the thioester bond. While structurally similar to an ester bond, the thioester linkage has different electronic and steric properties that can affect substrate binding and the efficiency of catalysis.

Interestingly, cytosolic PLA2α (cPLA2α) does not efficiently hydrolyze Diheptanoyl Thio-PC. This is attributed to its stringent substrate specificity, which favors phospholipids containing arachidonic acid at the sn-2 position.[3][4] The shorter heptanoyl chain and the thioester linkage of Diheptanoyl Thio-PC do not fit optimally into the active site of cPLA2α.

Quantitative Analysis of PLA2 Activity with Diheptanoyl Thio-PC

The kinetic parameters of PLA2 enzymes with Diheptanoyl Thio-PC provide valuable insights into their catalytic efficiency and substrate affinity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), which in turn represents the maximum rate of the reaction.

| Enzyme | Source | Km | Vmax (µmol min-1 mg-1) | Notes |

| Phospholipase A2 | Cobra Venom (Naja naja naja) | ~0.1 mol fraction | 440 | In Triton X-100 mixed micelles.[1] |

| Phospholipase A2 | Bovine Pancreas | Not specified | Not specified | Hydrolyzes micellar diheptanoylphosphatidylcholine.[6] |

| Phospholipase A2 | Bee Venom (Apis mellifera) | Not specified | Not specified | Activity is commonly measured using Diheptanoyl Thio-PC.[7] |

This table summarizes available quantitative data. Further research is required to populate a more comprehensive comparative analysis across various PLA2 isoforms.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reliable and reproducible data on PLA2 activity. The following outlines a general procedure for the spectrophotometric assay of PLA2 using Diheptanoyl Thio-PC and DTNB.

Reagents and Materials

-

PLA2 Enzyme: Purified or as a component of a biological sample.

-

Diheptanoyl Thio-PC: Substrate, typically dissolved in ethanol.

-

DTNB (Ellman's Reagent): Chromogenic reagent.

-

Assay Buffer: e.g., Tris-HCl buffer, pH 7.5-8.0, containing CaCl2 and KCl.[8]

-

Triton X-100 (optional): Non-ionic detergent to form mixed micelles.[1]

-

Microplate Reader: Capable of measuring absorbance at 405-414 nm.[9]

-

96-well microplate.

Assay Procedure

-

Prepare Reagents:

-

Prepare the assay buffer to the desired final concentration.

-

Dissolve DTNB in the assay buffer.

-

Evaporate the ethanol from the Diheptanoyl Thio-PC solution under a gentle stream of nitrogen and reconstitute in the assay buffer (with Triton X-100 if using mixed micelles).[9]

-

-

Set up the Reaction:

-

In a 96-well plate, add the assay buffer, DTNB solution, and the PLA2 sample or standard.

-

Include control wells containing all components except the enzyme (to measure non-enzymatic hydrolysis) and wells with a known amount of a standard PLA2 (e.g., bee venom PLA2) as a positive control.[8]

-

-

Initiate the Reaction:

-

Add the Diheptanoyl Thio-PC solution to all wells to start the reaction.

-

-

Monitor the Reaction:

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

-

-

Calculate PLA2 Activity:

-

Determine the rate of change in absorbance (ΔA/min).

-

Calculate the PLA2 activity using the Beer-Lambert law and the molar extinction coefficient of TNB (typically 13,600 M-1cm-1 at 412 nm and pH 8.0).[5]

-

Visualizing the Mechanism and Workflow

To better illustrate the complex processes described, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Kinetic analysis of the dual phospholipid model for phospholipase A2 action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of the hydrolysis of monodispersed dihexanoylphosphatidylcholine catalyzed by bovine pancreatic phospholipase A2: roles of Ca2+ binding and ionizations of amino acid residues in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytosolic phospholipase A2 is coupled to hormonally regulated release of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Hydrolysis of micellar diheptanoylphosphatidylcholine catalyzed by bovine pancreatic phospholipase A2: kinetic characterization of group I and II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bee venom secretory phospholipase A2 and phosphatidylinositol-homologues cooperatively disrupt membrane integrity, abrogate signal transduction and inhibit proliferation of renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. abcam.com [abcam.com]

Diheptanoyl Thio-PC: A Tool for Dissecting Phospholipase A2 Isoform Specificity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes represent a diverse superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, producing a free fatty acid and a lysophospholipid. This enzymatic activity is a critical rate-limiting step in the generation of numerous lipid mediators, including prostaglandins and leukotrienes, which are pivotal in inflammatory processes. The PLA2 superfamily is broadly categorized into several families, including secretory PLA2s (sPLA2s), cytosolic PLA2s (cPLA2s), and calcium-independent PLA2s (iPLA2s), each containing multiple isoforms with distinct tissue distributions, substrate specificities, and biological functions. Understanding the substrate specificity of these isoforms is paramount for elucidating their roles in health and disease and for the development of targeted therapeutics.

This technical guide focuses on the substrate specificity of PLA2 isoforms for 1,2-diheptanoylthio-sn-glycero-3-phosphocholine (Diheptanoyl Thio-PC), a synthetic thioester analog of phosphatidylcholine. Its unique properties make it a valuable tool for the specific assay of certain PLA2 isoforms, aiding in the characterization of their enzymatic activity and the screening of potential inhibitors.

Diheptanoyl Thio-PC as a Substrate for PLA2 Isoforms

Diheptanoyl Thio-PC is a chromogenic substrate designed for the continuous spectrophotometric assay of PLA2 activity. The core principle of its use lies in the substitution of the oxygen atom in the sn-2 ester bond with a sulfur atom. Upon hydrolysis by a PLA2 enzyme, a free thiol group is released. This thiol readily reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at or near 414 nm.

A crucial aspect of Diheptanoyl Thio-PC is its differential specificity across the PLA2 superfamily. Extensive research and the widespread use of commercially available assay kits have established that Diheptanoyl Thio-PC is a substrate for most secretory PLA2s (sPLA2s), including those found in bee and cobra venoms, as well as mammalian pancreatic sPLA2s.[1][2] Conversely, a key finding is that Diheptanoyl Thio-PC is not a substrate for cytosolic PLA2 (cPLA2), specifically the well-studied cPLA2α.[1][2][3] This inherent selectivity allows for the specific measurement of sPLA2 activity in mixed samples that may contain cPLA2. The specificity for other PLA2 families, such as iPLA2s, is less definitively characterized in the readily available literature.

Quantitative Analysis of Substrate Specificity

One study on bee venom PLA2 from Apis mellifera lamarckii determined a Km value of 20 μM using phosphatidylcholine as the substrate, which provides a general indication of its affinity for this class of phospholipids.[4] However, this was not performed with the specific Diheptanoyl Thio-PC substrate. The lack of standardized, comparative kinetic data across multiple isoforms with Diheptanoyl Thio-PC highlights an area for future research that would be highly valuable to the scientific community.

Table 1: Qualitative Substrate Specificity of PLA2 Isoforms for Diheptanoyl Thio-PC

| PLA2 Isoform Family | General Specificity for Diheptanoyl Thio-PC | References |

| Secretory PLA2s (sPLA2s) | Substrate | [1][2][3] |

| Cytosolic PLA2s (cPLA2s) | Not a Substrate | [1][2][3] |

| Calcium-Independent PLA2s (iPLA2s) | Not Extensively Characterized |

Note: This table summarizes the generally accepted qualitative specificity. Quantitative kinetic parameters (Km, Vmax) for specific isoforms with Diheptanoyl Thio-PC are not widely available in the literature.

Experimental Protocols

The following provides a detailed methodology for a continuous spectrophotometric assay for sPLA2 activity using Diheptanoyl Thio-PC, based on protocols from commercially available kits and common laboratory practices.

Principle

The assay measures the enzymatic activity of sPLA2 through the hydrolysis of the thioester bond at the sn-2 position of Diheptanoyl Thio-PC. The released free thiol reacts with DTNB, producing a colored product that is measured over time. The rate of color formation is directly proportional to the PLA2 activity.

Materials

-

Diheptanoyl Thio-PC substrate

-

DTNB (Ellman's reagent)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)[2]

-

Purified PLA2 enzyme or biological sample containing PLA2

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of DTNB in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0). Protect from light and prepare fresh.

-

Reconstitute the lyophilized Diheptanoyl Thio-PC substrate in the Assay Buffer to the desired final concentration (e.g., 1.66 mM).[2] Vortex until the solution is clear to ensure complete solubilization.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

DTNB solution

-

PLA2 enzyme or sample

-

-

Initiate the reaction by adding the Diheptanoyl Thio-PC substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

-

The PLA2 activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the 5-thio-2-nitrobenzoate product. The extinction coefficient for DTNB at 414 nm, adjusted for a standard 96-well plate pathlength, is often cited as 10.66 mM-1cm-1.[2]

-

One unit of PLA2 activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of Diheptanoyl Thio-PC per minute at a specific temperature (e.g., 25°C).[2]

-

Signaling Pathways and Experimental Workflows

sPLA2-IIA Signaling in Inflammation

Secretory PLA2-IIA is a key inflammatory mediator. Its expression is induced by pro-inflammatory cytokines like IL-1β and TNF-α. Once secreted, sPLA2-IIA can act on the outer leaflet of cell membranes to release arachidonic acid, which is then converted into prostaglandins and leukotrienes by cyclooxygenases (COX) and lipoxygenases (LOX), respectively. This pathway amplifies the inflammatory response.

Caption: sPLA2-IIA inflammatory signaling pathway.

Experimental Workflow for PLA2 Activity Assay

The following diagram illustrates the logical flow of the experimental procedure for determining PLA2 activity using Diheptanoyl Thio-PC.

Caption: Workflow for PLA2 activity assay.

Conclusion and Future Directions

Diheptanoyl Thio-PC serves as a valuable and specific substrate for the measurement of secretory phospholipase A2 activity, offering a clear advantage in its ability to distinguish sPLA2s from cPLA2α. The continuous spectrophotometric assay based on this substrate is robust, convenient, and widely adopted in the field. However, a significant knowledge gap exists in the form of a lack of comprehensive, comparative quantitative data on the kinetic parameters of various PLA2 isoforms with Diheptanoyl Thio-PC. Future research focused on the systematic kinetic characterization of a broad range of recombinant human sPLA2 isoforms (e.g., IIA, IIC, IID, IIE, IIF, V, X, and XII) with Diheptanoyl Thio-PC would be of immense value. Such data would not only enhance our fundamental understanding of the substrate specificities of these enzymes but also provide a crucial baseline for the development and characterization of novel, isoform-specific PLA2 inhibitors for therapeutic applications in inflammatory diseases and beyond.

References

- 1. Bee venom secretory phospholipase A2 and phosphatidylinositol-homologues cooperatively disrupt membrane integrity, abrogate signal transduction and inhibit proliferation of renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. PLA2 biochemical activity assays [bio-protocol.org]

- 4. Phospholipase A2 enzyme from the venom of Egyptian honey bee Apis mellifera lamarckii with anti-platelet aggregation and anti-coagulation activities - PMC [pmc.ncbi.nlm.nih.gov]

Diheptanoyl Thio-PC: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the chemical properties, structure, and applications of Diheptanoyl Thio-PC. This synthetic thioester analog of phosphatidylcholine is a valuable tool in the study of phospholipase A2 (PLA2) activity, offering a convenient and reliable colorimetric substrate for enzyme kinetics and inhibitor screening.

Core Chemical Properties and Structure

Diheptanoyl Thio-PC, also known as 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a dithiolester analog of phosphatidylcholine.[1] Its structure is characterized by two heptanoyl thioester chains at the sn-1 and sn-2 positions of the glycerol backbone, a phosphate group at the sn-3 position, and a choline head group.

Chemical Structure

The chemical structure of Diheptanoyl Thio-PC is as follows:

Quantitative Chemical Data

The key chemical and physical properties of Diheptanoyl Thio-PC are summarized in the table below for easy reference.

| Property | Value | Source |

| Formal Name | (S)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxoheptyl)thio]-3,5-dioxa-9-thia-4-phosphahexadecan-1-aminium | [2][3] |

| Common Synonyms | Diheptanoyl Thio-PC, 1,2-bis(Heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphorylcholine | [2][3] |

| CAS Number | 89019-63-6 | [2][3] |

| Molecular Formula | C22H44NO6PS2 | [2][3] |

| Molecular Weight | 513.7 g/mol | [2][3] |

| Purity | ≥95% | |

| Physical State | Typically supplied as a solution in ethanol (e.g., 25 mg/ml) | [2][3] |

| Solubility | DMF: ~50 mg/ml, DMSO: ~50 mg/ml, Ethanol: ~25 mg/ml, PBS (pH 7.2): ~62 µg/ml | [2][3] |

| Storage Conditions | -20°C | |

| Stability | ≥2 years at -20°C | |

| SMILES | CCCCCCC(SC--INVALID-LINK--COP([O-])(OCC--INVALID-LINK--(C)C)=O)=O | [2] |

| InChI | InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 | [2] |

| InChI Key | LFFIJRJGKBSELO-FQEVSTJZSA-N | [2] |

Mechanism of Action in Phospholipase A2 Assays

Diheptanoyl Thio-PC serves as a chromogenic substrate for most phospholipase A2s (PLA2s), with the notable exceptions of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH).[1][2][4] The enzymatic action of PLA2 on Diheptanoyl Thio-PC involves the hydrolysis of the thioester bond at the sn-2 position. This cleavage releases a free thiol group on the resulting lysophospholipid.[1][2]

The generated free thiol can then react with a chromogenic disulfide reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is included in the assay mixture. The reaction between the thiol and DTNB produces a colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of color formation is directly proportional to the PLA2 activity.

Experimental Protocols

The following sections outline the key experimental protocols for the synthesis of Diheptanoyl Thio-PC and its application in PLA2 assays, based on published literature.

Synthesis of Diheptanoyl Thio-PC

The chiral synthesis of Diheptanoyl Thio-PC has been described by Hendrickson et al. (1983).[1] While the full detailed protocol requires access to the original publication, the key steps outlined in the abstract are as follows:

-

Starting Material: The synthesis begins with 1-trityl-sn-glycerol, which can be prepared from D-mannitol.

-

Formation of a Dithiol: The 1-trityl-sn-glycerol undergoes tosylation followed by displacement with potassium methyl xanthate to yield a trithiocarbonate. Reductive cleavage of the trithiocarbonate produces a 1,2-dithiol.

-

Acylation and Deprotection: The 1,2-dithiol is then acylated with heptanoyl chloride. The trityl protecting group is subsequently removed.

-

Phosphocholine Headgroup Attachment: The final step involves esterification with choline phosphate to yield the desired product, 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol-3-phosphocholine (Diheptanoyl Thio-PC).

-

Purity Assessment: The chiral purity of the synthesized Diheptanoyl Thio-PC can be confirmed by hydrolysis with a known PLA2 enzyme, such as that from Naja naja snake venom, which should demonstrate high stereospecificity.[1]

Spectrophotometric Assay for Phospholipase A2 Activity

A continuous spectrophotometric assay for PLA2 using Diheptanoyl Thio-PC has been developed and optimized for use in a microtiter plate reader, making it suitable for high-throughput screening of enzyme inhibitors.[4] The following protocol is based on the work of Reynolds et al. (1992).[4]

Materials:

-

Diheptanoyl Thio-PC

-

Triton X-100

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Calcium Chloride (CaCl2)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

PLA2 enzyme source (e.g., human synovial fluid PLA2)

-

Microtiter plate reader capable of reading absorbance at 412 nm

Assay Conditions:

-

Substrate Preparation: Diheptanoyl Thio-PC is prepared in mixed micelles with Triton X-100 to ensure solubility and proper presentation to the enzyme. A typical concentration is around 500 µM Diheptanoyl Thio-PC with 0.3 mM Triton X-100.

-

pH: The optimal pH for the assay is typically around 7.5.[4]

-

Calcium Concentration: PLA2 enzymes are calcium-dependent, and a concentration of approximately 10 mM CaCl2 is required for maximal activity.[4]

-

DTNB Concentration: A sufficient concentration of DTNB should be included in the assay buffer to react with the released thiols.

Procedure:

-

Prepare the assay buffer containing the appropriate concentrations of buffer salts, CaCl2, and DTNB.

-

Prepare the substrate solution by mixing Diheptanoyl Thio-PC and Triton X-100 in the assay buffer.

-

Add the substrate solution to the wells of a microtiter plate.

-

Initiate the reaction by adding the PLA2 enzyme solution to the wells.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time using a microtiter plate reader.

-

The rate of the reaction (change in absorbance per unit time) is proportional to the PLA2 activity.

Kinetic Parameters:

For human synovial fluid PLA2, this assay yields a specific activity of approximately 25 µmol min⁻¹ mg⁻¹. The substrate concentration curve follows a Hill equation with an apparent Km of 500 µM and a Hill coefficient of two.[4]

Visualizations

The following diagrams illustrate key concepts related to Diheptanoyl Thio-PC.

Molecular Structure of Diheptanoyl Thio-PC

Caption: Molecular structure of Diheptanoyl Thio-PC.

Experimental Workflow for PLA2 Assay

Caption: Workflow of the spectrophotometric PLA2 assay.

Logical Relationship of Assay Components

References

- 1. Chiral synthesis of a dithiolester analog of phosphatidylcholine as a substrate for the assay of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Analysis of human synovial fluid phospholipase A2 on short chain phosphatidylcholine-mixed micelles: development of a spectrophotometric assay suitable for a microtiterplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Diheptanoyl Thio-PC: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and application of 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphocholine, commonly known as Diheptanoyl Thio-PC (DHpTPC). This dithiolester analog of phosphatidylcholine is a critical tool in lipid research, primarily serving as a chromogenic substrate for the continuous spectrophotometric assay of most forms of phospholipase A2 (PLA2), enzymes pivotal in inflammation and cellular signaling.

Overview and Physicochemical Properties

Diheptanoyl Thio-PC is a synthetic glycerophospholipid where the ester linkages at the sn-1 and sn-2 positions are replaced with thioester bonds. This modification makes it a specific substrate for PLA2, which hydrolyzes the thioester bond at the sn-2 position. The resulting free thiol can be detected in real-time using a chromogenic reagent like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which produces a yellow-colored product.[1][2][3] This assay is highly sensitive, capable of detecting nanogram levels of PLA2 activity.[4]

The compound is a white solid, typically supplied as a solution in ethanol for stability and ease of handling.[2] It is stable for at least two years when stored at -20°C.[2][5]

| Property | Value | Reference |

| Synonym | 1,2-bis(heptanoylthio) Glycerophosphocholine | [2] |

| Molecular Formula | C₂₂H₄₄NO₆PS₂ | [2] |

| Formula Weight | 513.7 g/mol | [2] |

| Purity (Typical) | ≥95% | [2][4] |

| Critical Micellar Conc. | ~0.17 mM | [3][4] |

| Storage Temperature | -20°C | [2][5] |

| Stability | ≥ 2 years | [2][5] |

| Solvent | Approximate Solubility | Reference |

| Ethanol | ≥ 25 mg/mL | [2] |

| DMSO | ~50 mg/mL | [2] |

| Dimethyl Formamide | ~50 mg/mL | [2] |

| PBS (pH 7.2) | ~62 µg/mL (sparingly soluble) | [2] |

Chiral Synthesis of Diheptanoyl Thio-PC

The synthesis of enantiomerically pure Diheptanoyl Thio-PC is crucial as PLA2 enzymes are stereospecific. The established method is a chiral synthesis starting from D-mannitol, as detailed by Hendrickson et al. (1983).[3][4] The overall synthetic pathway ensures the correct sn-glycero-3-phosphocholine configuration.

Synthesis Workflow

The multi-step synthesis involves the creation of a protected glycerol backbone, introduction of the thiol groups, acylation with heptanoyl moieties, and finally, the addition of the phosphocholine headgroup.

Experimental Protocol Summary

The following is a summary of the key steps described in the foundational literature.[3][4]

-

Preparation of 1-Trityl-sn-glycerol: The chiral backbone is synthesized from D-mannitol.

-

Formation of a Trithiocarbonate: The protected glycerol is tosylated. This is followed by a nucleophilic displacement reaction with potassium methyl xanthate to yield a trithiocarbonate intermediate.

-

Generation of the 1,2-Dithiol: The trithiocarbonate is subjected to reductive cleavage, yielding a key 1,2-dithiol intermediate.

-

Acylation: The dithiol is acylated using heptanoyl chloride or a similar activated heptanoic acid derivative to form the two thioester bonds.

-

Deprotection: The trityl protecting group is removed (detritylation) to expose the primary hydroxyl group.

-

Phosphocholine Moiety Addition: The final step involves esterification with a choline phosphate derivative to attach the polar headgroup, yielding the crude Diheptanoyl Thio-PC.

Purification Protocol

Purification is critical to remove unreacted starting materials and side products. High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity Diheptanoyl Thio-PC suitable for enzymatic assays.

-

Method: Reversed-phase HPLC

-

Stationary Phase: C18 silica column

-

Mobile Phase: A common mobile phase involves a gradient of chloroform-methanol-water. For instance, a mixture of 65:25:4 (chloroform:methanol:water) has been reported.[3]

-

Post-Purification: The collected fractions containing the pure product are pooled, and the solvent is removed. The final product is often lyophilized from benzene to yield a stable, white solid.[3]

The chiral purity of the final product can be confirmed by complete enzymatic hydrolysis with a known PLA2, such as from Naja naja (cobra) venom. A chiral purity of 95% has been reported using this method.[4]

Application: Phospholipase A₂ (PLA₂) Spectrophotometric Assay

Diheptanoyl Thio-PC is the substrate of choice for a sensitive and continuous spectrophotometric assay for most sPLA₂s (secretory PLA₂s).[2][6] It is generally not a substrate for cytosolic PLA₂ (cPLA₂).[3][6]

Assay Principle

The assay is based on a two-step reaction. First, PLA₂ catalyzes the hydrolysis of the sn-2 thioester bond of Diheptanoyl Thio-PC, releasing a lysophospholipid with a free thiol group. Second, this thiol rapidly reacts with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored compound with a maximum absorbance at 412-414 nm.[1][2] The rate of TNB formation is directly proportional to the PLA₂ activity.

Experimental Protocol

The following is a generalized protocol adapted from commercially available assay kits.[1][2] Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in a buffer such as 0.4 M Tris-HCl, pH 8.0. Protect from light and prepare fresh.[2]

-

Substrate Solution: Diheptanoyl Thio-PC is typically supplied in ethanol. Evaporate the ethanol under a gentle stream of nitrogen gas. Reconstitute the lipid in Assay Buffer to a final concentration of approximately 1.5-1.7 mM. Vortex until the solution is clear to ensure complete micelle formation.[1][2]

Assay Procedure (96-well plate format):

-

Plate Setup: Designate wells for controls (no enzyme), blanks, and samples.

-

Add Reagents: To each well, add:

-

X µL of PLA₂ sample (or control buffer).

-

10 µL of 10 mM DTNB solution.

-

Assay Buffer to a final volume of ~50 µL.

-

-

Initiate Reaction: Add 200 µL of the Substrate Solution to each well to start the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 414 nm (or 405-412 nm) every minute for 15-30 minutes using a microplate reader.

-

Calculate Activity: Determine the rate of reaction (Vmax) in mOD/min. Calculate the PLA₂ activity using the Beer-Lambert law and the extinction coefficient of TNB (a pathlength-adjusted value of 10.66 mM⁻¹cm⁻¹ is often used for 96-well plates).[1][2]

One unit of PLA₂ activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of Diheptanoyl Thio-PC per minute at 25°C. [1][2]

Conclusion

Diheptanoyl Thio-PC is an invaluable synthetic substrate for the study of phospholipase A₂ enzymes. Its well-defined chiral synthesis and purification protocol ensure a reliable and high-purity reagent for research. The straightforward and sensitive spectrophotometric assay enabled by this molecule facilitates high-throughput screening of PLA₂ inhibitors and detailed kinetic studies, making it a cornerstone tool for scientists in lipid biochemistry and drug development.

References

- 1. abcam.com [abcam.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. stewarthendrickson.com [stewarthendrickson.com]

- 4. Chiral synthesis of a dithiolester analog of phosphatidylcholine as a substrate for the assay of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inactivation of secretory phospholipase A2 by ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLA2 biochemical activity assays [bio-protocol.org]

Diheptanoyl Thio-PC: A Technical Guide for Researchers

An in-depth exploration of the properties, applications, and experimental protocols for Diheptanoyl Thio-PC, a key substrate in phospholipase A2 research.

This technical guide provides a comprehensive overview of Diheptanoyl Thio-PC, a crucial tool for researchers, scientists, and drug development professionals engaged in the study of phospholipase A2 (PLA2) enzymes and their roles in cellular signaling. This document details the chemical properties, experimental applications, and specific protocols for the use of Diheptanoyl Thio-PC in PLA2 activity assays.

Core Properties of Diheptanoyl Thio-PC

Diheptanoyl Thio-PC, also known as 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphocholine, is a synthetic dithiolester analog of phosphatidylcholine. Its chemical and physical properties are summarized in the table below.

| Property | Value | Citation(s) |

| CAS Number | 89019-63-6 | [1][2][3][4] |

| Molecular Formula | C₂₂H₄₄NO₆PS₂ | [1][2][3][4] |

| Molecular Weight | 513.7 g/mol (also cited as 513.69 g/mol ) | [1][2][3] |

| Purity | ≥95% | [1][4] |

| Appearance | Typically supplied as a solution in ethanol | [1][4] |

| Storage | Store at -20°C for long-term stability (≥2 years) | [4] |

| Solubility | Soluble in DMF (~50 mg/ml), DMSO (~50 mg/ml), and ethanol (~25 mg/ml). Sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 62 µg/ml. | [1][4] |

Mechanism of Action and Application in PLA2 Assays

Diheptanoyl Thio-PC is a widely used substrate for most phospholipase A2s (PLA2s), with the notable exceptions of cytosolic PLA2 (cPLA2) and PAF-acetyl hydrolase (PAF-AH). The fundamental principle of its use in assays lies in the enzymatic hydrolysis of the thioester bond at the sn-2 position by PLA2. This reaction releases a free thiol group.[1][5][6][7]

The liberated thiol can then be detected spectrophotometrically using a chromogenic reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 405-414 nm. The rate of color development is directly proportional to the PLA2 activity.[7][8]

Experimental workflow for PLA2 activity assay.

Detailed Experimental Protocol for sPLA2 Activity Assay

This protocol is a generalized procedure for a colorimetric secretory PLA2 (sPLA2) assay in a 96-well plate format.

Materials:

-

sPLA2 Assay Buffer (e.g., Tris-HCl based buffer)

-

Diheptanoyl Thio-PC (Substrate)

-

DTNB (Ellman's Reagent)

-

Purified sPLA2 enzyme or experimental sample

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Reagent Preparation:

-

Prepare the sPLA2 Assay Buffer to the desired working concentration.

-

Reconstitute the Diheptanoyl Thio-PC substrate. If supplied in ethanol, evaporate the solvent under a gentle stream of nitrogen and resuspend in the assay buffer to the desired concentration (e.g., 1.5 mM). Vortex until the solution is clear.

-

Prepare the DTNB solution in the assay buffer.

-

-

Assay Setup:

-

Add the appropriate volume of assay buffer to the wells of the 96-well plate.

-

Add the sPLA2 enzyme or experimental sample to the wells. Include a positive control (known active sPLA2) and a negative control (buffer only).

-

Add the DTNB solution to all wells.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the Diheptanoyl Thio-PC substrate solution to all wells.

-

Immediately place the plate in a microplate reader and begin measuring the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each sample.

-

The PLA2 activity can be calculated using the Beer-Lambert law and the extinction coefficient of TNB.

-

Role in Cellular Signaling Pathways

While Diheptanoyl Thio-PC is a tool for in vitro assays, the enzymes it helps to characterize, the PLA2s, are integral to cellular signaling. PLA2s catalyze the hydrolysis of membrane phospholipids, leading to the production of arachidonic acid and lysophospholipids.[1] Arachidonic acid is a key precursor for the synthesis of eicosanoids, a group of signaling molecules that includes prostaglandins and leukotrienes. These molecules are involved in a wide array of physiological and pathological processes, including inflammation, immunity, and cancer.

The activation of PLA2 and the subsequent production of arachidonic acid can trigger several downstream signaling cascades, including the PI3K/AKT, ERK/MAPK, p38 MAPK, and JNK pathways.[3]

PLA2 in the arachidonic acid signaling pathway.

References

- 1. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phospholipase A2 structure/function, mechanism, and signaling. – ScienceOpen [scienceopen.com]

- 5. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

The Advent of Diheptanoyl Thio-PC: A Technical Guide to its Discovery and Foundational Role in Lipid Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and seminal applications of 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine, commonly known as Diheptanoyl Thio-PC. This synthetic dithiolester analog of phosphatidylcholine emerged in the early 1980s as a pivotal tool for the continuous spectrophotometric assay of phospholipase A2 (PLA2) activity. Its innovative design, featuring a thioester bond at the sn-2 position, allows for the sensitive detection of PLA2-mediated hydrolysis through the release of a free thiol, which subsequently reacts with a chromogenic reagent. This guide provides a comprehensive overview of its synthesis, the foundational experimental protocols for its use, quantitative data from early studies, and the logical framework of the assay, thereby offering a detailed perspective on its establishment as a cornerstone substrate in lipid research.

Discovery and Synthesis

Diheptanoyl Thio-PC was first described by Hendrickson, Hendrickson, and Dybvig in their 1983 publication in the Journal of Lipid Research.[1] The motivation behind its creation was the need for a sensitive and continuous assay for phospholipase A2, an enzyme class crucial for phospholipid metabolism and the generation of lipid mediators.[1] Prior assays were often discontinuous or relied on radiolabeled substrates.

The synthesis of this chiral dithiolester analog of phosphatidylcholine was a key innovation. The process, as outlined by Hendrickson et al., begins with 1-trityl-sn-glycerol, derived from D-mannitol.[1] A summary of the key synthetic steps is as follows:

-

Tosylation of 1-trityl-sn-glycerol.

-

Displacement with potassium methyl xanthate to yield a trithiocarbonate.

-

Reductive cleavage of the trithiocarbonate to produce a 1,2-dithiol.

-

Acylation of the dithiol.

-

Detritylation to remove the protecting group.

-

Esterification with choline phosphate to yield the final product, 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycerol-3-phosphocholine (Diheptanoyl Thio-PC).[1]

This chiral synthesis ensures the correct stereochemistry for PLA2 recognition. The final product was determined to have 95% chiral purity based on its complete hydrolysis by Naja naja phospholipase A2.[1]

Original Application: A Continuous Spectrophotometric Assay for PLA2

The primary and original application of Diheptanoyl Thio-PC is as a substrate in a colorimetric assay for measuring the activity of most phospholipase A2s, with the notable exceptions of cytosolic PLA2 (cPLA2) and platelet-activating factor (PAF) acetyl hydrolase.[2][3][4]

The principle of the assay is based on the PLA2-catalyzed hydrolysis of the thioester bond at the sn-2 position of Diheptanoyl Thio-PC. This reaction releases a lysophospholipid with a free thiol group. This thiol then reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), to produce the highly colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at or near 412 nm.[1][2][3] The rate of color formation is directly proportional to the PLA2 activity.

The workflow of this pioneering assay is depicted below:

Quantitative Data from Early Studies

The initial studies with Diheptanoyl Thio-PC provided critical quantitative data on its interaction with PLA2 and the sensitivity of the assay. Hendrickson et al. noted a sharp increase in the hydrolysis rate at a substrate concentration of approximately 0.17 mM, which corresponds to the critical micellar concentration (CMC) of the lipid.[1] The assay was reported to be highly sensitive, capable of detecting as little as 1 ng of Naja naja PLA2, corresponding to a rate of about 0.2 nmol of substrate hydrolyzed per minute.[1]

Subsequent kinetic analyses provided more detailed parameters. The table below summarizes key quantitative data from early research.

| Enzyme Source | Substrate(s) | Key Kinetic Parameters | Reference |

| Naja naja venom | Diheptanoyl Thio-PC (thio-PC) | Vmax: 440 μmol/min/mgKs (Initial Binding): 0.1 - 0.2 mMKm (Apparent): ~0.1 mol fraction | Hendrickson & Dennis (1984)[2] |

| Naja naja venom | Thio-PE | Vmax: 89 μmol/min/mgKs (Initial Binding): 0.1 - 0.2 mMKm (Apparent): ~0.1 mol fraction | Hendrickson & Dennis (1984)[2] |

| Human Synovial Fluid | Diheptanoyl Thio-PC | Specific Activity: ~25 μmol/min/mg | Reynolds et al. (1992) |

Detailed Experimental Protocols

Below are detailed methodologies from a seminal early paper and a representative modern adaptation for a microplate reader, illustrating the evolution of the technique.

Protocol 1: Original Spectrophotometric Assay (Hendrickson et al., 1983)

This protocol is based on the original description for use in a standard spectrophotometer.

-

Reagent Preparation:

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl.

-

DTNB Stock Solution: 10 mM DTNB in 0.4 M Tris-HCl, pH 8.0.

-

Substrate Solution: Prepare a stock solution of Diheptanoyl Thio-PC in ethanol. For the assay, evaporate a known quantity of the ethanolic solution to dryness under a stream of nitrogen and reconstitute in the Assay Buffer to the desired concentration (e.g., 1 mM). Vortex until the solution is clear.

-

-

Assay Procedure:

-

In a 1 cm cuvette, combine 0.9 ml of the substrate solution (in Assay Buffer) and 0.1 ml of the DTNB stock solution.

-

Equilibrate the mixture to the desired temperature (e.g., 29°C).

-

Initiate the reaction by adding a small volume (e.g., 1-10 µl) of the PLA2 enzyme solution.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₄₁₂/min) from the linear portion of the absorbance curve.

-

Subtract the rate of any non-enzymatic hydrolysis (blank reaction without enzyme).

-

Calculate the specific activity using the molar extinction coefficient of TNB (typically ~13,600 M⁻¹cm⁻¹ at pH 8.0).

-

The logical relationship for calculating the enzyme activity is outlined below:

References

- 1. Analysis of the kinetics of phospholipid activation of cobra venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of the dual phospholipid model for phospholipase A2 action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

The Diheptanoyl Thio-PC Colorimetric Assay: A Technical Guide to Measuring Phospholipase A2 Activity

For Immediate Release

This technical guide provides an in-depth overview of the Diheptanoyl Thio-PC colorimetric assay, a widely used method for the quantitative measurement of Phospholipase A2 (PLA2) activity. This document is intended for researchers, scientists, and drug development professionals who are seeking a detailed understanding of the assay's core principles, experimental procedures, and its application in studying relevant signaling pathways.

Core Principle of the Assay

The Diheptanoyl Thio-PC colorimetric assay is a robust and convenient method for measuring the enzymatic activity of most forms of Phospholipase A2, with the notable exception of cytosolic PLA2 (cPLA2).[1] The assay's principle is centered around a specific substrate, 1,2-diheptanoylthio-sn-glycero-3-phosphocholine (Diheptanoyl Thio-PC), and a chromogenic reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[2][3]

The enzymatic reaction proceeds as follows:

-

PLA2-mediated Hydrolysis: PLA2 enzymes catalyze the hydrolysis of the thioester bond at the sn-2 position of the Diheptanoyl Thio-PC substrate. This reaction releases a free thiol group (-SH).

-

Chromogenic Reaction: The liberated thiol group rapidly reacts with DTNB in a disulfide exchange reaction. This reaction cleaves the disulfide bond of DTNB, producing a mixed disulfide and one molecule of 2-nitro-5-thiobenzoate (TNB).

-

Spectrophotometric Detection: The TNB anion exhibits a distinct yellow color and has a strong absorbance at a wavelength of 412-414 nm.[2][3] The rate of TNB formation, measured as an increase in absorbance over time, is directly proportional to the PLA2 activity in the sample.

This continuous spectrophotometric assay allows for real-time monitoring of enzyme kinetics and is readily adaptable for high-throughput screening in a microplate format.

Quantitative Data Presentation

The performance of the Diheptanoyl Thio-PC colorimetric assay is characterized by its sensitivity and precision. The following table summarizes key quantitative parameters derived from commercially available assay kits.

| Parameter | Value | Notes |

| Assay Sensitivity | 0.02 to 0.2 µmol/min/mL of PLA2 activity | This range corresponds to an absorbance increase of 0.01 to 0.1 per minute.[2][3] |

| Intra-assay Precision | Coefficient of Variation (CV) = 2.5% | Based on 16 measurements of bee venom PLA2 performed on the same day.[2][3] |

| Inter-assay Precision | Coefficient of Variation (CV) = 4.2% | Based on 16 measurements of bee venom PLA2 performed on five different days.[2][3] |

| Wavelength of Detection | 405 nm or 414 nm | The maximal absorbance of the TNB product is around 412 nm. |

| Molar Extinction Coefficient of TNB | 13,600 M⁻¹cm⁻¹ at 412 nm | This value can be adjusted based on the pathlength of the solution in the microplate well.[2] |

Experimental Protocols

The following is a generalized, detailed methodology for performing the Diheptanoyl Thio-PC colorimetric assay. Researchers should optimize the protocol for their specific experimental conditions and enzyme source.

Reagent Preparation

-

Assay Buffer (1X): Prepare a solution of 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100. This buffer is used for reconstituting the substrate and diluting samples.

-

DTNB Solution: Reconstitute lyophilized DTNB in HPLC-grade water to a final concentration of 10 mM in 0.4 M Tris-HCl, pH 8.0. This solution should be stored on ice in the dark and used within eight hours.[2]

-

Diheptanoyl Thio-PC Substrate Solution: Evaporate the ethanolic solution of Diheptanoyl Thio-PC to dryness under a gentle stream of nitrogen gas. Reconstitute the substrate in 1X Assay Buffer to a final concentration of 1.66 mM. Vortex until the solution is clear to avoid high background absorbance.[2][3]

-

Positive Control: A known concentration of a stable PLA2, such as bee venom PLA2, should be used as a positive control to ensure the assay is performing correctly.[2]

-

Sample Preparation: Samples containing PLA2 should be free of particulates. It is crucial to remove any thiols, thiol scavengers, or PLA2 inhibitors from the samples prior to the assay, for instance, through dialysis.[2][3] If the enzyme activity is too low, samples can be concentrated using a centrifuge concentrator with an appropriate molecular weight cut-off.[2][3]

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank/Non-enzymatic Control Wells (at least two): Add 10 µL of DTNB Solution and 15 µL of 1X Assay Buffer.

-

Positive Control Wells (at least two): Add 10 µL of DTNB Solution, 10 µL of the diluted bee venom PLA2 control, and 5 µL of 1X Assay Buffer.

-

Sample Wells (at least two per sample): Add 10 µL of DTNB Solution, 10 µL of the sample, and 5 µL of 1X Assay Buffer.

-

-

Initiate the Reaction: Add 200 µL of the Diheptanoyl Thio-PC Substrate Solution to all wells. It is important to add the substrate solution as quickly and consistently as possible to ensure accurate kinetic measurements.

-

Mixing: Carefully shake the plate for 30 seconds to ensure thorough mixing of the reagents.

-

Kinetic Measurement: Immediately begin reading the absorbance at 414 nm (or 405 nm) every minute for at least five time points using a microplate reader. The rate of absorbance increase should be linear during this period. For optimal results, the amount of PLA2 added should result in an absorbance increase of between 0.01 and 0.1 per minute.[2][3]

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

-

Correct for Background: Subtract the average ΔA/min of the blank wells from the ΔA/min of the positive control and sample wells.

-

Calculate PLA2 Activity: Use the following formula to determine the PLA2 activity in the sample:

PLA2 Activity (µmol/min/mL) = [ (ΔA/min) * (Total Assay Volume in µL) ] / [ (ε) * (Sample Volume in µL) * (Pathlength in cm) ]

Where:

-

ΔA/min is the background-corrected rate of absorbance change.

-

Total Assay Volume is the final volume in each well (typically 225 µL).

-

ε is the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm). Note that this value may need to be adjusted for the specific pathlength of the microplate reader.[2]

-

Sample Volume is the volume of the enzyme sample added to the well (typically 10 µL).

-

Pathlength is the light path through the sample in the well (in cm).

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the Diheptanoyl Thio-PC colorimetric assay.

Signaling Pathway: PLA2 and the Arachidonic Acid Cascade

The Diheptanoyl Thio-PC assay is a valuable tool for studying the activity of PLA2, a key enzyme in cellular signaling. PLA2-mediated hydrolysis of membrane phospholipids releases arachidonic acid, the precursor to a diverse range of biologically active lipids known as eicosanoids (e.g., prostaglandins and leukotrienes), which are critical mediators of inflammation and other physiological processes.[4][5][6][7][8]

The following diagram illustrates the central role of PLA2 in the arachidonic acid signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. abcam.com [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phospholipase A2 - Wikipedia [en.wikipedia.org]

The Thioester Bond: A Linchpin in the Fluorometric Assay of Phospholipase A2 Activity with Diheptanoyl Thio-PC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diheptanoyl Thio-Phosphatidylcholine (Diheptanoyl Thio-PC) has emerged as a pivotal tool in lipid biochemistry, primarily serving as a chromogenic substrate for the continuous spectrophotometric assay of most phospholipase A2 (PLA2) enzymes. The strategic incorporation of a thioester bond at the sn-2 position of the glycerol backbone is the cornerstone of its utility. This bond's susceptibility to enzymatic cleavage by PLA2s initiates a detectable cascade, allowing for precise quantification of enzyme activity. This technical guide will delve into the critical role of the thioester bond in Diheptanoyl Thio-PC, providing a comprehensive overview of its mechanism of action, detailed experimental protocols, and relevant quantitative data for researchers in drug development and lipidology.

The Thioester Bond: A Gateway to PLA2 Activity Detection

The fundamental principle behind the use of Diheptanoyl Thio-PC lies in the enzymatic hydrolysis of the thioester bond at the sn-2 position by PLA2. This reaction releases a fatty acid and a lysophospholipid containing a free thiol group.[1] This thiol subsequently reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithio-bis-(2-nitrobenzoic acid) or Ellman's reagent (DTNB), which is included in the assay mixture. The reaction between the thiol and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412-414 nm.[2][3] The rate of TNB formation, measured spectrophotometrically, is directly proportional to the PLA2 activity.

The choice of a thioester linkage, as opposed to the natural ester linkage, offers a distinct advantage for assay development. While PLA2s readily hydrolyze ester bonds, the resulting carboxylate product is not easily detectable in a continuous manner. The thioester bond, however, upon cleavage, provides a unique chemical handle—the thiol group—that can be specifically and sensitively detected. This elegant design, first described by Hendrickson et al. (1983), allows for a simple and robust continuous assay for PLA2 activity.[4]

It is important to note that Diheptanoyl Thio-PC is a suitable substrate for a wide range of PLA2s, including those from bee and cobra venoms, as well as pancreatic PLA2s.[2] However, it is generally not a substrate for cytosolic PLA2 (cPLA2) or platelet-activating factor acetylhydrolase (PAF-AH).[1]

Quantitative Data

The following table summarizes key quantitative parameters associated with the use of Diheptanoyl Thio-PC in PLA2 assays. This data is essential for experimental design and data interpretation.

| Parameter | Value | Source |

| Diheptanoyl Thio-PC | ||

| Molecular Formula | C₂₂H₄₄NO₆PS₂ | [1] |

| Molecular Weight | 513.7 g/mol | [1] |

| Recommended Assay Concentration | 1.66 mM | [2] |

| Critical Micellar Concentration (CMC) | ~0.17 mM | [4] |

| DTNB (Ellman's Reagent) | ||

| Molar Extinction Coefficient (ε) of TNB | 10,660 M⁻¹cm⁻¹ at 414 nm (pathlength adjusted) | [2] |

| Bee Venom PLA2 | ||

| Optimal pH | 8.0 | |

| Optimal Temperature | 45 °C |

Experimental Protocols

Spectrophotometric Assay of PLA2 Activity using Diheptanoyl Thio-PC

This protocol is a generalized procedure based on commonly used methods and information from commercial assay kits.[2] Researchers should optimize conditions for their specific PLA2 enzyme and experimental setup.

Materials:

-

Diheptanoyl Thio-PC

-

DTNB (Ellman's Reagent)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl₂)

-

PLA2 enzyme solution (e.g., bee venom PLA2, pancreatic PLA2)

-

Spectrophotometer capable of reading absorbance at 414 nm

-

96-well microplate (for high-throughput screening) or cuvettes

Procedure:

-

Preparation of Reagents:

-

Diheptanoyl Thio-PC Stock Solution: Prepare a stock solution of Diheptanoyl Thio-PC in a suitable organic solvent like ethanol.

-

Working Substrate Solution: Evaporate the desired amount of the Diheptanoyl Thio-PC stock solution under a stream of nitrogen. Reconstitute the lipid film in the Assay Buffer to the final desired concentration (e.g., 1.66 mM). Vortex thoroughly to ensure complete dissolution and formation of micelles.

-

DTNB Solution: Prepare a stock solution of DTNB in the Assay Buffer.

-

-

Assay Setup:

-

In a microplate well or cuvette, add the following in order:

-

Assay Buffer

-

DTNB solution (to a final concentration of ~0.5-1 mM)

-

PLA2 enzyme solution (the amount should be optimized to yield a linear rate of absorbance change)

-

-

Incubate the mixture at the desired temperature for a few minutes to allow for temperature equilibration.

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding the Diheptanoyl Thio-PC working substrate solution to the assay mixture.

-

Immediately start monitoring the increase in absorbance at 414 nm over time.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Use the Beer-Lambert law to calculate the PLA2 activity:

-

Activity (μmol/min/mL) = (ΔAbs/min * Total Assay Volume) / (ε * Pathlength * Enzyme Volume)

-

Where:

-

ΔAbs/min is the rate of absorbance change at 414 nm.

-

Total Assay Volume is the final volume of the reaction mixture in the cuvette or well.

-

ε is the molar extinction coefficient of TNB (10,660 M⁻¹cm⁻¹).

-

Pathlength is the pathlength of the light beam through the sample (in cm).

-

Enzyme Volume is the volume of the enzyme solution added.

-

-

-

Signaling Pathways and Experimental Workflows

PLA2 Catalytic Cycle with Diheptanoyl Thio-PC

The following diagram illustrates the enzymatic reaction and the subsequent detection step.

Caption: Enzymatic hydrolysis of Diheptanoyl Thio-PC by PLA2 and subsequent colorimetric detection.

Experimental Workflow for PLA2 Inhibition Assay

This workflow outlines the steps for screening potential PLA2 inhibitors using the Diheptanoyl Thio-PC assay.

Caption: Workflow for screening PLA2 inhibitors using the Diheptanoyl Thio-PC assay.

Conclusion

The thioester bond in Diheptanoyl Thio-PC is a testament to ingenious biochemical engineering, providing a simple yet powerful method for the continuous monitoring of PLA2 activity. Its reliability and adaptability have made it an indispensable tool for researchers studying the roles of PLA2s in health and disease, as well as for the high-throughput screening of potential therapeutic inhibitors. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to effectively utilize this valuable substrate in their research endeavors.

References

Solubility of Diheptanoyl Thio-PC: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of key substrates like Diheptanoyl Thio-PC (DHPT-PC) is critical for assay development and experimental design. This technical guide provides a comprehensive overview of the solubility of DHPT-PC in various buffer systems, detailed experimental protocols for solubility determination, and insights into its role in cellular signaling.

Executive Summary

Diheptanoyl Thio-PC is a synthetic, short-chain phospholipid analog widely used as a substrate for phospholipase A2 (PLA2) enzymes. Its solubility in aqueous buffers is a crucial parameter for in vitro assays. This guide summarizes the available quantitative solubility data for DHPT-PC and provides detailed methodologies for researchers to determine its solubility in their specific buffer systems. Furthermore, it visualizes the key signaling pathway in which DHPT-PC plays a role and outlines a general experimental workflow for solubility determination.

Solubility of Diheptanoyl Thio-PC

Data Presentation: Quantitative Solubility of Diheptanoyl Thio-PC

| Buffer System | pH | Temperature | Solubility |

| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~62 µg/mL |

| TRIS | Not Specified | Not Available | Not Available |

| HEPES | Not Specified | Not Available | Not Available |

| Dimethyl sulfoxide (DMSO) | Not Applicable | Not Specified | ~50 mg/mL |

| Dimethylformamide (DMF) | Not Applicable | Not Specified | ~50 mg/mL |

| Ethanol | Not Applicable | Not Specified | ~25 mg/mL |

Data for PBS, DMSO, DMF, and Ethanol sourced from manufacturer's product information sheet.[1][2]

Role in Cellular Signaling: The Phospholipase A2 Pathway

Diheptanoyl Thio-PC is a well-established substrate for most forms of phospholipase A2 (PLA2), a class of enzymes that play a critical role in various cellular signaling pathways, most notably in the inflammatory cascade. PLA2 catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.

In the case of DHPT-PC, its hydrolysis by PLA2 results in the cleavage of the sn-2 heptanoyl-thioester bond, yielding a free thiol-containing lysophospholipid. This reaction is the basis for a common spectrophotometric assay for PLA2 activity, where the liberated thiol reacts with a chromogenic disulfide reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a quantifiable colored product.

The broader signaling pathway initiated by PLA2 activation involves the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation, immunity, and other physiological processes.

Experimental Protocols for Solubility Determination

While specific solubility data for Diheptanoyl Thio-PC in various buffers is limited, researchers can determine this experimentally. The following are detailed, generalized protocols based on common methods for assessing the solubility of lipid compounds in aqueous solutions.

Shake-Flask Method with UV-Vis Spectrophotometry

This method is a widely used technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then quantifying the concentration of the dissolved compound.

Materials:

-

Diheptanoyl Thio-PC

-

Buffer of choice (e.g., TRIS, HEPES at desired pH and ionic strength)

-

Organic solvent for stock solution (e.g., Ethanol)

-

Microcentrifuge tubes or glass vials

-

Shaker or rotator

-

Microcentrifuge

-

UV-Vis spectrophotometer and quartz cuvettes or UV-compatible microplates

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Diheptanoyl Thio-PC in a suitable organic solvent (e.g., 10 mg/mL in Ethanol).

-

Preparation of Saturated Solution: Add an excess amount of the Diheptanoyl Thio-PC stock solution to a known volume of the desired aqueous buffer in a microcentrifuge tube or glass vial. The final concentration should be well above the expected solubility.

-

Equilibration: Tightly cap the tubes/vials and place them on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved lipid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Quantification:

-

Prepare a standard curve of Diheptanoyl Thio-PC in the same buffer (or a mixture of buffer and a small, constant amount of the organic solvent used for the stock solution to ensure complete dissolution of the standards).

-

Measure the absorbance of the supernatant and the standards at the wavelength of maximum absorbance for Diheptanoyl Thio-PC (typically around 210 nm).

-

Calculate the concentration of Diheptanoyl Thio-PC in the supernatant using the standard curve. This concentration represents the solubility of the compound in the tested buffer.

-

Kinetic Solubility Determination by Nephelometry

Nephelometry measures the turbidity of a solution by detecting scattered light. This method is well-suited for high-throughput screening of kinetic solubility, which is the solubility of a compound when added to a buffer from a concentrated organic stock solution.

Materials:

-

Diheptanoyl Thio-PC

-

Buffer of choice (e.g., TRIS, HEPES)

-

DMSO for stock solution

-

Multi-well plates (e.g., 96- or 384-well)

-

Automated liquid handler (recommended for high-throughput)

-

Laser nephelometer plate reader

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of Diheptanoyl Thio-PC in DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.

-

Nephelometric Measurement: Measure the light scattering of each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitate.

-

Data Analysis: Plot the scattered light units against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Conclusion

The solubility of Diheptanoyl Thio-PC in aqueous buffers is a critical consideration for its use in enzymatic assays and other research applications. While quantitative data is limited to PBS, this guide provides researchers with the necessary background and detailed experimental protocols to determine its solubility in their specific buffer systems of interest. Understanding the role of DHPT-PC as a substrate in the phospholipase A2 signaling pathway further enhances its utility as a tool for studying cellular signaling and inflammation.

References

A Technical Guide to the Stability and Storage of Diheptanoyl Thio-PC

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Diheptanoyl Thio-PC (1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine). Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in experimental settings.

Overview of Diheptanoyl Thio-PC

Diheptanoyl Thio-PC is a synthetic dithiolester analog of phosphatidylcholine. It serves as a chromogenic substrate for most phospholipase A2s (PLA2s), with the exception of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH)[1][2]. The enzymatic cleavage of the sn-2 fatty acid by PLA2 releases a free thiol group. This thiol can then be detected using chromogenic reagents like DTNB (Ellman's reagent), providing a convenient method for measuring PLA2 activity[1].

Stability and Storage Conditions

The stability of Diheptanoyl Thio-PC is highly dependent on the storage conditions, including temperature and the solvent used.

Table 1: Recommended Storage and Stability of Diheptanoyl Thio-PC

| Parameter | Condition | Recommendation/Data | Source |

| Storage Temperature | Long-term | -20°C | [2][3] |

| Shipping | Room temperature (in continental US) | [1][2] | |

| Supplied Formulation | Solvent | Ethanol | [3] |

| Concentration | 25 mg/ml | [3] | |

| Long-Term Stability | In Ethanol at -20°C | ≥ 2 years | [2][3] |

| Aqueous Solution Stability | In buffers (e.g., PBS) | Not recommended for storage | [3] |

| Usability | Use within one day | [3] | |

| Chemical Stability | General | No decomposition if used according to specifications. No dangerous reactions or decomposition products are known. | [4] |

Solubility Data

Proper solubilization is critical for the effective use of Diheptanoyl Thio-PC. The compound is typically supplied in ethanol, and care must be taken when changing the solvent.

Table 2: Solubility of Diheptanoyl Thio-PC

| Solvent | Solubility | Source |

| DMSO | ~50 mg/ml | [3] |

| Dimethyl formamide | ~50 mg/ml | [3] |

| PBS (pH 7.2) | ~62 µg/ml | [3] |

To prepare solutions in solvents like DMSO or dimethyl formamide, the original ethanol solvent should be evaporated under a gentle stream of nitrogen before adding the new solvent[3]. For aqueous buffers, the ethanolic solution should be diluted with the buffer of choice to achieve the desired concentration[3].

Experimental Protocols and Handling

Handling Workflow

The following workflow outlines the recommended procedure for handling Diheptanoyl Thio-PC from reception to experimental use.

References

Methodological & Application

Application Note: A Comprehensive Protocol for Measuring Phospholipase A2 (PLA2) Activity Using Diheptanoyl Thio-PC

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of phospholipase A2 enzymes and the screening of their inhibitors.

Introduction:

Phospholipase A2 (PLA2) enzymes play a crucial role in various physiological processes, including inflammation, signal transduction, and metabolism, by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids. This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid. The released arachidonic acid serves as a precursor for the biosynthesis of eicosanoids, potent lipid mediators involved in inflammation and immunity. Consequently, PLA2 enzymes are significant targets for drug discovery, particularly in the context of inflammatory diseases.

This application note provides a detailed protocol for a sensitive and continuous spectrophotometric assay to measure the activity of most PLA2 enzymes, with the exception of cytosolic PLA2 (cPLA2). The assay utilizes 1,2-diheptanoyl-thio-phosphatidylcholine (Diheptanoyl Thio-PC), a dithio analog of phosphatidylcholine, as a substrate. Upon hydrolysis by PLA2 at the sn-2 position, a free thiol group is liberated. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 414 nm.[1][2][3][4] The rate of TNB formation is directly proportional to the PLA2 activity.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the thioester bond at the sn-2 position of Diheptanoyl Thio-PC by PLA2. The resulting free thiol reacts with DTNB in a stoichiometric manner, leading to the formation of a colored product, TNB, which has a maximum absorbance at 414 nm.[2][3]

Signaling Pathway Context

The enzymatic activity of PLA2 is a critical step in the arachidonic acid signaling cascade. The diagram below illustrates the central role of PLA2 in releasing arachidonic acid from membrane phospholipids, which is then converted into various pro-inflammatory eicosanoids by downstream enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Caption: PLA2-mediated release of arachidonic acid.

Materials and Reagents

Quantitative Data Summary

| Reagent | Stock Concentration | Working Concentration | Final Assay Volume/Well |

| PLA2 Assay Buffer (10X) | 10X Concentrate | 1X | - |

| Diheptanoyl Thio-PC (Substrate) | Lyophilized Solid | 1.66 mM | 200 µL |

| DTNB | Lyophilized Solid | 10 mM | 10 µL |

| PLA2 Enzyme Sample | Variable | Variable | 10 µL |

| Bee Venom PLA2 (Positive Control) | Vendor Specific | Diluted as per protocol | 10 µL |

| Total Reaction Volume | - | - | 225 µL |

Experimental Protocols

Reagent Preparation

-

1X PLA2 Assay Buffer: Prepare the 1X Assay Buffer by diluting the 10X stock with HPLC-grade water. For example, to prepare 30 mL of 1X Assay Buffer, mix 3 mL of the 10X concentrate with 27 mL of HPLC-grade water. The final composition of the 1X Assay Buffer is typically 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100.[2][3]

-

DTNB Solution (10 mM): Reconstitute one vial of lyophilized DTNB with 1.0 mL of HPLC-grade water to yield a 10 mM solution in 0.4 M Tris-HCl, pH 8.0.[2][3] This solution should be stored on ice, protected from light, and used within eight hours.[2][3]

-

Substrate Solution (1.66 mM Diheptanoyl Thio-PC):

-

Evaporate the ethanolic solution of Diheptanoyl Thio-PC to dryness under a gentle stream of an inert gas like nitrogen or argon.[2][3]

-

Reconstitute the dried substrate with 1X PLA2 Assay Buffer to achieve a final concentration of 1.66 mM. For instance, if the vial contains a specific amount, follow the manufacturer's instructions for the reconstitution volume (e.g., 12 mL of 1X Assay Buffer).[2][3]

-